molecular formula C14H26N2O4 B1323333 Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate CAS No. 400898-92-2

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate

Cat. No. B1323333
CAS RN: 400898-92-2
M. Wt: 286.37 g/mol
InChI Key: VCYMEIIREZLGFN-UHFFFAOYSA-N
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Description

The compound "Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate" is a chemical entity that can be associated with a class of organic compounds known as carbamates. These are characterized by the presence of a carbamate group (a carbonyl group linked to an amino group) and are often used in various chemical syntheses and as intermediates in the production of pharmaceuticals and other biologically active compounds.

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the protection of amino groups and the formation of carbamate esters. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves an iodolactamization as a key step, highlighting the complex synthetic routes that can be employed to obtain such compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is often characterized by intramolecular hydrogen bonds and the potential for forming chains and layers through intermolecular hydrogen bonding, as seen in the structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate . These structural features can influence the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions, including reactions with organometallics to yield N-(Boc)hydroxylamines , and stereoselective reactions with RCu(CN)Li to prepare substituted cyclohexane compounds . The reactivity of these compounds can be exploited in the synthesis of complex molecules, such as natural products and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, the presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of the compounds. The intramolecular and intermolecular hydrogen bonding can also affect the melting points and boiling points of these compounds . Additionally, the presence of chiral centers in some tert-butyl carbamates, as in the case of the synthesis of optically active intermediates , can be crucial for their application in enantioselective syntheses.

Scientific Research Applications

1. Key Intermediate in Biotin Synthesis

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate is an important intermediate in the synthesis of Biotin, a water-soluble vitamin. This compound plays a crucial role in the metabolic cycle, particularly in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

2. In Organic Synthesis and Structural Studies

This compound is utilized in various organic synthesis processes. For instance, it has been involved in studies exploring the bromination and chlorination reactions of similar cyclohexene derivatives, revealing insights into reaction mechanisms and structural conformations (Bouteiller-Prati et al., 1983).

3. Parallel Kinetic Resolution in Asymmetric Synthesis

The compound has applications in parallel kinetic resolution processes for the asymmetric synthesis of certain derivatives. This is significant in producing differentially protected derivatives with high yield and enantiomeric purity (Aye et al., 2008).

4. Building Blocks in Organic Chemistry

In the realm of organic chemistry, derivatives of this compound have been prepared and used as building blocks. These derivatives, such as tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, behave as N-(Boc)-protected nitrones, demonstrating their utility in organic synthesis (Guinchard et al., 2005).

5. Role in Foldamer Research

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate-related compounds have been studied as precursors in foldamer research. These studies focus on novel classes of foldamers based on aza/α-dipeptide oligomerization, which are important for understanding protein folding and structure (Abbas et al., 2009).

6. Conformational Analysis in Chemistry

The compound has been instrumental in conformational analysis studies, particularly in understanding the preferred rotational conformation of certain cyclohexane and 1,3-dioxane derivatives in both solid and calculated states (Gordillo et al., 1992).

7. Versatile Synthetic Building Blocks

It serves as a versatile synthetic building block, demonstrated in studies showing selective ring-opening reactions of related aziridines with a range of nucleophiles, highlighting its adaptability in synthetic chemistry (Armstrong & Ferguson, 2012).

8. Insight into Degradation Pathways

Research involving the degradation of similar compounds, like methyl tert-butyl ether, provides insights into the degradation pathways of these compounds, including the identification of primary byproducts and intermediates. This is crucial in understanding the environmental impact and breakdown mechanisms of such compounds (Stefan et al., 2000).

9. Attractiveness Studies in Entomology

In entomology, isomers of related compounds have been studied for their attractiveness to the Mediterranean fruit fly, providing valuable data for pest control strategies (McGovern et al., 1987).

10. Electroorganic Reactions and Stereoselectivity

The compound and its derivatives have been subjects in studies of electroorganic reactions and stereoselectivity, contributing to the understanding of hydrogenation mechanisms and the influence of reaction conditions on product isomer proportions (Matteis & Utley, 1992).

properties

IUPAC Name

tert-butyl N-[4-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-10(7-9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYMEIIREZLGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641002
Record name tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate

CAS RN

400898-92-2
Record name tert-Butyl {4-[methoxy(methyl)carbamoyl]cyclohexyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-[N-(tert-butoxycarbonyl)amino]-cyclohexane carboxylic acid (11.95 g, 49.0 mmol), O,N-dimethylhydroxylamine (4.88 g, 50.0 mmol), DCC (9.60 g, 50 mmol) and triethylamine (5.06 g, 50.0 mmol) in DMF (150 mL) was stirred at room temperature overnight. Water (500 mL) was added and the mixture was extracted with CHCl3. The organic phase was washed with water, dried and concentrated under reduced pressure. Purification by flash chromatography (hexane/EtOAc 1:1) gave [4-(methoxy-methyl-carbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester (8.50 g, 61%).
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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